molecular formula C4H4N6S B3045740 [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 113035-18-0

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B3045740
CAS No.: 113035-18-0
M. Wt: 168.18 g/mol
InChI Key: PGJPILXNTCDVSE-UHFFFAOYSA-N
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Description

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine is a heterocyclic compound characterized by a fused thiadiazole-pyrazine core. Its synthesis typically involves sulfur monochloride (S2Cl2)-mediated oxygen/sulfur exchange reactions starting from oxadiazole precursors, followed by cyclization and aromatization steps (Scheme 2, 5 in ). This compound exhibits strong electron-deficient properties due to the electron-withdrawing thiadiazole ring, enabling redox activity and stabilization of radical species. Applications span materials science (e.g., radical-ion salts for magnetic materials) and electrochemical systems (e.g., porphyrazine complexes with Q-band absorption at 657 nm).

Properties

IUPAC Name

[1,2,5]thiadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6S/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H2,5,7,9)(H2,6,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJPILXNTCDVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC2=NSN=C2N=C1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310318
Record name [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113035-18-0
Record name [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine typically involves the reaction of 3,4-diaminopyrazine with sulfur-containing reagents. One common method is the cyclization of 3,4-diaminopyrazine with sulfur monochloride (S2Cl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as a solvent.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.

    Substitution: Halogens, amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Halogenated derivatives, amino derivatives, thiol derivatives.

Scientific Research Applications

Overview

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine is a heterocyclic compound characterized by its unique structural features and electronic properties. Its applications span various fields, including medicinal chemistry, materials science, and organic synthesis. This article aims to provide a comprehensive overview of its scientific research applications, supported by data tables and case studies.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent in various medical applications:

  • Antimicrobial Activity : Studies have indicated that derivatives of [1,2,5]thiadiazolo[3,4-b]pyrazine exhibit significant antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics.
  • Cancer Research : Research has explored the compound's role as an anticancer agent. Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy.

Material Science

The electron-deficient nature of this compound allows it to be utilized in the development of advanced materials:

  • Organic Electronics : The compound is investigated for its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties enhance charge transport and light emission efficiency.
  • Conductive Polymers : It can be incorporated into conductive polymer matrices to improve conductivity and stability.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthesis of Novel Compounds : It is used to synthesize various derivatives through nucleophilic substitution reactions. The ability to modify its structure facilitates the design of new compounds with tailored properties.
  • Building Block for Complex Molecules : Its unique structure makes it a valuable building block in the synthesis of more complex heterocyclic compounds.

Data Tables

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntimicrobial agents
Anticancer agents
Material ScienceOrganic electronics (OLEDs, OPVs)
Conductive polymers
Organic SynthesisSynthesis of derivatives
Building block for complex molecules

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of [1,2,5]thiadiazolo[3,4-b]pyrazine revealed promising results against Gram-positive and Gram-negative bacteria. The modifications on the thiadiazole ring significantly influenced the antimicrobial efficacy.

Case Study 2: Organic Electronics

Research published in Advanced Materials highlighted the use of [1,2,5]thiadiazolo[3,4-b]pyrazine in fabricating high-performance OLEDs. The incorporation of this compound improved the device's efficiency and operational stability.

Mechanism of Action

The mechanism of action of [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate pathways related to oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives

Key Example : BAM15 (N5,N6-bis(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine)

  • Synthesis : Prepared via Fe-mediated reduction of nitroaromatics or direct functionalization of the oxadiazole core.
  • Bioactivity: Acts as a mitochondrial uncoupler by dissipating the proton gradient, increasing oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Used in preclinical models to treat obesity, nonalcoholic steatohepatitis (NASH), and breast cancer.
  • Advantages : Lower cytotoxicity compared to traditional uncouplers like CCCP; derivatives like SHC517 (fluorophenyl-substituted) show enhanced lipid oxidation and glucose control without affecting body temperature.
  • Limitations: Potential selection for resilient cancer subpopulations due to partial reliance on oxidative phosphorylation (OXPHOS).

Imidazo[4,5-b]pyrazine-5,6-diamines

Synthesis : Derived from oxadiazolo precursors via tandem reduction-cyclization using Fe and ethyl trifluoroacetate ().

  • Key Modifications : Methylation of the imidazole N–H group reduces toxicity while retaining bioactivity.
  • Applications: Potential as safer therapeutic agents due to mitigated cytotoxicity.

Selenadiazolo and Other Heterocyclic Analogs

  • Selenadiazolo Derivatives : Rarely reported, but sulfur/selenium exchange reactions (e.g., using S2Cl2) yield mixed thiadiazolo-selenadiazolo systems.
  • Electronic Effects : Thiadiazolo derivatives exhibit stronger electron-withdrawing effects than oxadiazolo or selenadiazolo analogs, influencing their redox and photophysical properties (e.g., absorption bands in porphyrazine complexes).

Comparative Data Table

Compound Class Synthesis Method Key Properties Applications References
[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine S2Cl2-mediated exchange Electron-deficient, redox-active, λQ-band = 657 nm (DMSO) Radical-ion salts, porphyrazine electrochemistry
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine (BAM15) Fe-mediated reduction OCR↑, ECAR↑, mitochondrial uncoupling (EC50 ~10 µM) Obesity, NASH, cancer therapy
Imidazo[4,5-b]pyrazine-5,6-diamine Reductive cyclization of oxadiazolo precursors Methylation reduces toxicity; retains uncoupling activity Safer drug candidates

Structural and Functional Insights

  • Electronic Properties: Thiadiazolo derivatives are more electron-deficient than oxadiazolo analogs, making them suitable for charge-transfer materials. In contrast, oxadiazolo derivatives prioritize protonophoric activity via their labile oxygen atoms.
  • Toxicity Profile : Imidazo analogs demonstrate that structural modifications (e.g., methylation) can mitigate toxicity, a critical advantage over oxadiazolo-based drugs.
  • Therapeutic vs. Material Applications : Oxadiazolo/thiadiazolo derivatives highlight a dichotomy—pharmacological utility vs. materials science. For instance, BAM15’s mitochondrial effects contrast with thiadiazolo’s role in stabilizing radical-ion salts.

Biological Activity

[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine is a heterocyclic compound characterized by its unique thiadiazole and pyrazine rings. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C4H4N6S\text{C}_4\text{H}_4\text{N}_6\text{S}

The synthesis typically involves the reaction of 3,4-diaminopyrazine with sulfur-containing reagents. A common method is the cyclization of 3,4-diaminopyrazine with sulfur monochloride (S2Cl2) under controlled conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. It interacts with biological macromolecules, which may disrupt cellular functions in pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Caspase Activation : The compound activates caspases (caspase 3/7), which are critical for the apoptotic process.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : Increased ROS production has been observed upon treatment with this compound, contributing to oxidative stress in cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • DNA Interaction : The compound may bind to DNA or RNA structures within cells, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has potential as an inhibitor for specific enzymes involved in cancer progression and microbial resistance .

Case Studies

StudyFindings
Woollins et al. (2015)Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values lower than standard chemotherapeutics .
BenchChem Report (2024)Highlighted antimicrobial efficacy against E. coli and S. aureus; effective concentrations ranged from 10 to 50 µg/mL .
PMC Study (2024)Identified apoptosis induction in breast cancer cell lines via increased ROS levels and caspase activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine, and how do reaction conditions influence yields?

  • Methodology : Start with 5,6-dichloro-[1,2,5]thiadiazolo[3,4-b]pyrazine as a precursor. Substitute chlorine atoms using nucleophilic reagents (e.g., ammonia or amines) under controlled temperatures (e.g., 40–80°C) in inert solvents (e.g., THF or DCM). Reaction temperature significantly impacts selectivity: lower temperatures favor mono-substitution, while higher temperatures promote bis-substitution .
  • Data : Yields range from 60–85% depending on solvent polarity and stoichiometry. For example, using tert-butylthiolate in DMF at 80°C yields 82% bis-substituted product .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodology : Combine X-ray diffraction (XRD) for crystallographic validation (e.g., bond angles, ring planarity) with ¹H/¹³C NMR (in DMSO-d6 or CDCl3) to confirm amine proton environments and aromaticity. Mass spectrometry (HRMS) validates molecular weight .
  • Example : XRD of analogous compounds reveals dihedral angles <5° between fused rings, confirming rigidity .

Q. How does solvent polarity affect the solubility and stability of this compound?

  • Methodology : Test solubility in DMSO, acetonitrile, and THF via UV-Vis spectroscopy. Stability is assessed by monitoring decomposition (e.g., HPLC) under varying pH (2–12) and temperatures (25–60°C).
  • Data : High solubility in DMSO (>50 mg/mL), but degradation occurs at pH >10 due to amine deprotonation .

Advanced Research Questions

Q. What computational strategies predict the electronic properties of thiadiazolo-pyrazine derivatives?

  • Methodology : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps, redox potentials, and charge-transfer interactions. Compare with experimental cyclic voltammetry (CV) data .
  • Example : DFT predicts a HOMO-LUMO gap of 3.2 eV for [1,2,5]thiadiazolo derivatives, aligning with CV-measured reduction potentials of −1.1 V vs. SCE .

Q. How can mitochondrial uncoupling activity be evaluated in vitro?

  • Methodology : Adapt protocols from oxadiazolo analogs (e.g., BAM15):

  • Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in cell lines (e.g., L6 myoblasts) using Seahorse XF analyzers.
  • Validate mitochondrial specificity via plasma membrane depolarization assays .
    • Data : BAM15 shows EC50 = 270 nM for OCR uncoupling without plasma membrane effects .

Q. What strategies address contradictory data in redox behavior across substituted derivatives?

  • Methodology : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with CV results. Use EPR spectroscopy to detect radical intermediates in redox reactions .
  • Case Study : Di-2-furyl derivatives exhibit 0.3 V higher reduction potentials than diphenyl analogs due to furan’s electron-rich nature .

Q. How do chalcogen-bonding interactions influence crystallographic packing?

  • Methodology : Analyze XRD data for Se/N/S···X⁻ (X = Cl, Br, I) interactions in selenadiazolo-pyrazine analogs. Use Hirshfeld surface analysis to quantify interaction strengths .
  • Example : 5,6-Dicyano-selenadiazolo-pyrazine forms charge-transfer complexes with I⁻, showing red-shifted UV-Vis bands (λmax = 450 nm) .

Methodological Challenges and Solutions

ChallengeSolutionReference
Low yields in bis-substitutionUse excess nucleophile (2.5 eq.) and prolonged reaction time (24–48 h)
Thermal decomposition during synthesisConduct reactions under N2 and avoid temperatures >100°C
Ambiguous NMR signalsUse 2D NMR (COSY, HSQC) to resolve overlapping peaks

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 2
[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine

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